molecular formula C18H22N2 B1346914 4,4'-Vinylidenebis(N,N-dimethylaniline) CAS No. 7478-69-5

4,4'-Vinylidenebis(N,N-dimethylaniline)

Cat. No. B1346914
CAS RN: 7478-69-5
M. Wt: 266.4 g/mol
InChI Key: HBWITNNIJDLPLS-UHFFFAOYSA-N
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Description

4,4’-Vinylidenebis(N,N-dimethylaniline) is a chemical compound with the linear formula C18H22N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 4,4’-Vinylidenebis(N,N-dimethylaniline) can be conducted by the classic Wittig reaction using 4,4′-bis(dimethylamino)benzophenone as substrate under an argon atmosphere .


Molecular Structure Analysis

The molecular formula of 4,4’-Vinylidenebis(N,N-dimethylaniline) is C18H22N2 . It has an average mass of 266.381 Da and a monoisotopic mass of 266.178314 Da .


Physical And Chemical Properties Analysis

4,4’-Vinylidenebis(N,N-dimethylaniline) is a solid substance . It has a melting point of 119-121 °C . The storage temperature is recommended to be between 2-8°C .

Scientific Research Applications

Synthesis and Material Properties

  • Dye-Sensitized Solar Cells (DSSCs)

    A metal-free organic dye based on N,N-dimethylaniline was synthesized for DSSC application. N,N-dimethylaniline acted as an electron donor in these sensitizers, showing a conversion efficiency of 1% in DSSCs (Naik et al., 2018).

  • Polymethine Dyes

    New polymethine dyes were synthesized using 4,4′-vinylidenebis(N,N-dimethylaniline), which exhibited broad absorption spectra in the 600–700 nm range. These dyes showed potential for high-tech applications as organic colorants (Son & Kim, 2007).

Polymerization and Chemical Reactions

  • Vinyl Polymerization

    The compound played a role in initiating vinyl polymerization of methyl methacrylate and other vinyl monomers (Otsu et al., 1970).

  • Azidation of Organic Substrates

    Azidobenziodoxoles, potentially useful for direct azidation of organic substrates like dimethylanilines, were prepared using 4,4'-Vinylidenebis(N,N-dimethylaniline) (Zhdankin et al., 1996).

  • Free-radical Polymerization

    N,N-Dimethylaniline initiates the free-radical polymerization of methyl methacrylate and other compounds (Ishida et al., 1977).

Photophysical Studies

  • Study of Excited States in Derivatives: The aminostyryl terpyridine derivatives, which include N,N-dimethylaniline, were studied for their excited-state fluorescence and intramolecular charge transfer characteristics (Song et al., 2011).

Safety And Hazards

4,4’-Vinylidenebis(N,N-dimethylaniline) is classified as harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation and is classified as potentially carcinogenic .

properties

IUPAC Name

4-[1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-14(15-6-10-17(11-7-15)19(2)3)16-8-12-18(13-9-16)20(4)5/h6-13H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWITNNIJDLPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064718
Record name Benzenamine, 4,4'-ethenylidenebis[N,N-dimethyl-
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Vinylidenebis(N,N-dimethylaniline)

CAS RN

7478-69-5
Record name 4,4′-Ethenylidenebis[N,N-dimethylbenzenamine]
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Record name Benzenamine, 4,4'-ethenylidenebis[N,N-dimethyl-
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Record name Benzenamine, 4,4'-ethenylidenebis[N,N-dimethyl-
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Record name 4,4'-vinylidenebis(N,N-dimethylaniline)
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Synthesis routes and methods I

Procedure details

After adding 100 ml of benzene to a diethyl ether solution of methylmagnesium iodide prepared from 1.7 g of magnesium, 9.9 g of methyl iodide, and 100 ml of diethyl ether, 16.6 of 4,4'-bis-dimethylaminobenzophenone was gradually added thereto. After stirring at room temperature for 10 hours, the reaction mixture was decomposed by a saturated aqueous ammonium chloride solution, followed by stirring as it was for 2 hours. After separating and water-washing an organic layer, the solvent was distilled off, and the residue was recrystallized from ethanol to obtain 10.7 g of 1,1-bis(4'-dimethylaminophenyl)ethylene. The melting point was 121° to 122° C., and the theoretical yield was 65%.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
9.9 g
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reactant
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Quantity
0 (± 1) mol
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reactant
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Quantity
100 mL
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0 (± 1) mol
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0 (± 1) mol
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100 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Into 400 ml of benzene was dissolved 10 g of 2,2-bis(4-dimethylaminophenyl)propionic acid. Thereto was added 10 g of lead dioxide and the mixture was reacted at room temperature with stirring for 30 minutes. The lead compound was removed by filtration and the benzene layer was washed with 200 ml of 5% aqueous solution of sodium hydroxide. Benzene was removed by distillation at a reduced pressure. The residue was recrystallized from methanol to obtain 6.3 g (yield 74%) of 1,1-bis(4-dimethylaminophenyl)ethylene, having a melting point of 123°~123.5° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
2,2-bis(4-dimethylaminophenyl)propionic acid
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YA Son, SH Kim - Dyes and pigments, 2007 - Elsevier
Polymethine dyes have attracted much attention due to their potential functions for high-tech uses as organic colorants. The work herein comprises an investigation of a new class of …
Number of citations: 6 www.sciencedirect.com
YA Son, BS Kim, MS Choi, SH Kim - Molecular Crystals and Liquid …, 2007 - Taylor & Francis
Polymethine dyes have been synthesized using bis-dimethylaminophenylethylene compound. These dyes can be converted to the colorless leuco form by the treatment with alkali. …
Number of citations: 2 www.tandfonline.com
T Alhilfi - 2014 - livrepository.liverpool.ac.uk
Anionic polymerisation techniques have been optimised to develop a “one-pot”, facile method to produce both linear and branched polystyrenes utilising the “Strathclyde” route to highly …
Number of citations: 3 livrepository.liverpool.ac.uk

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